molecular formula C8H4BrNO3 B12862910 2-Bromobenzo[d]oxazole-6-carboxylic acid

2-Bromobenzo[d]oxazole-6-carboxylic acid

Cat. No.: B12862910
M. Wt: 242.03 g/mol
InChI Key: HBWAKYWDBYEZHG-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a bromine atom at the second position and a carboxylic acid group at the sixth position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with bromoacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a dehydrating agent and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[d]oxazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromobenzo[d]oxazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-6-carboxylic acid largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

    2-Methoxybenzo[d]oxazole: Known for its antimicrobial activity.

    2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.

    2-Chlorobenzo[d]oxazole: Used in various chemical syntheses

Uniqueness: 2-Bromobenzo[d]oxazole-6-carboxylic acid stands out due to the presence of both a bromine atom and a carboxylic acid group, which confer unique reactivity and biological activity.

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C8H4BrNO3/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)

InChI Key

HBWAKYWDBYEZHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)Br

Origin of Product

United States

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